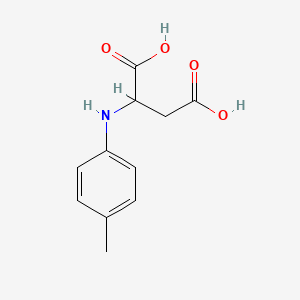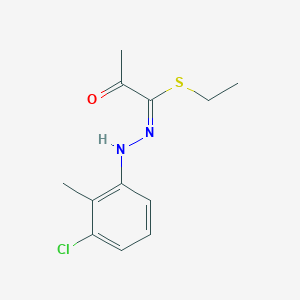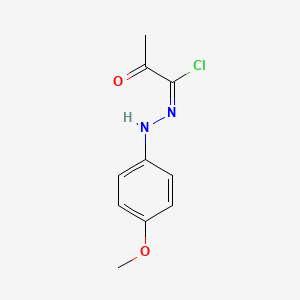
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone
Descripción general
Descripción
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone, also known as DIMEB, is a small molecule organic compound with a molecular formula of C20H21NO. It is a yellow crystalline solid and is commonly used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone is not fully understood, but it is thought to involve the inhibition of DNA and RNA synthesis. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been shown to bind to DNA and RNA through intercalation, which disrupts the normal structure of the nucleic acid. This disruption can lead to the activation of cellular pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in DNA and RNA synthesis. In vivo studies have shown that 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone. One area of interest is its potential use as an antiviral and antibacterial agent. Additionally, researchers may investigate the use of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone in combination with other chemotherapeutic agents to enhance its anticancer activity. Further studies may also be conducted to better understand the mechanism of action of 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has been widely used in scientific research due to its ability to bind to DNA and RNA. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-1-phenylethanone has also been used as a fluorescent probe for the detection of DNA and RNA in biological samples. Additionally, it has been investigated for its potential use as an antiviral and antibacterial agent.
Propiedades
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-19(2)13-15-10-6-7-11-16(15)17(20-19)12-18(21)14-8-4-3-5-9-14/h3-12,20H,13H2,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLRJWQHBBIIPU-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)C3=CC=CC=C3)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)C3=CC=CC=C3)/N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643983 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-phenyl-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



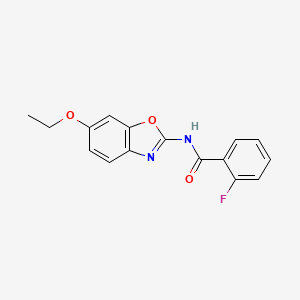
![3-bromo-N-{4-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849464.png)
![3-bromo-N-{4-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3849469.png)
![2-[(4-chlorophenoxy)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B3849480.png)
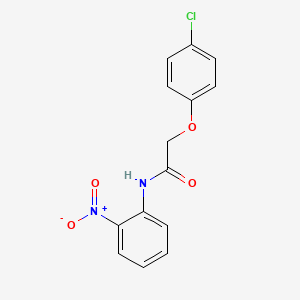
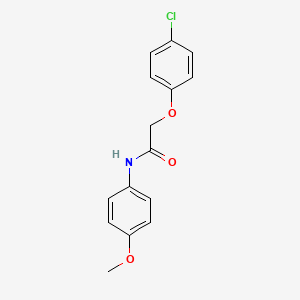
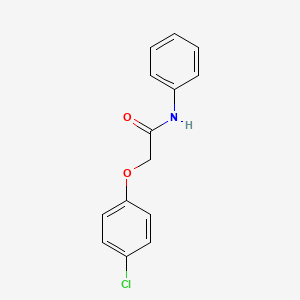
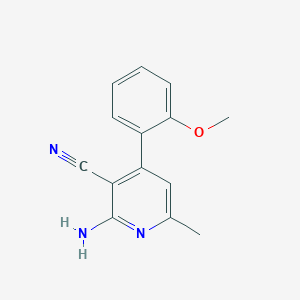
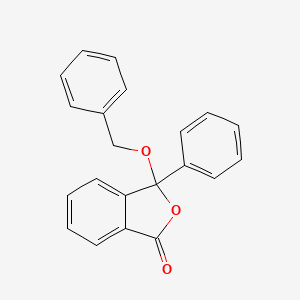
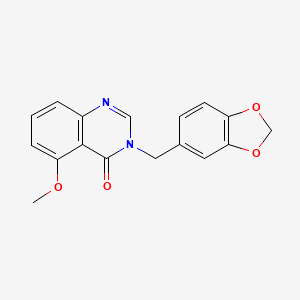
![ethyl 3-(3-phenylpropyl)-1-[(4-pyridinylthio)acetyl]-3-piperidinecarboxylate](/img/structure/B3849517.png)
